molecular formula C17H16FN3O3S2 B2643971 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 941924-15-8

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2643971
CAS No.: 941924-15-8
M. Wt: 393.45
InChI Key: JJJKBNBFBHCOPI-UHFFFAOYSA-N
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Description

2-((4-Ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a sulfur-containing heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core substituted with an ethyl group at the 4-position and a sulfone group (1,1-dioxido). The thioether linkage at the 3-position connects to an acetamide moiety bearing a 3-fluorophenyl substituent.

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c1-2-21-14-8-3-4-9-15(14)26(23,24)20-17(21)25-11-16(22)19-13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJKBNBFBHCOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Thioether formation: The thioether linkage is formed by reacting the sulfonated benzo[e][1,2,4]thiadiazine with a thiol derivative.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with 3-fluoroaniline and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thiol or thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Functional Groups References
Target Compound Benzo[e][1,2,4]thiadiazine 4-Ethyl, 3-thioacetamide, 3-fluorophenyl Sulfone, thioether, fluorophenyl
2-{[3-(4-Methylphenyl)-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl]thio}-N-(1,3,4-thiadiazol-2-yl)acetamide Triazinoquinazoline 4-Methylphenyl, 1,3,4-thiadiazol-2-yl Oxo-triazine, thiadiazole
N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide Thiazolo[2,3-c][1,2,4]triazole 4-Trifluoromethylphenyl, 4-morpholinophenyl Trifluoromethyl, morpholine
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide Triazino[5,6-b]indole 8-Bromo, 5-methyl, 4-bromophenyl Bromo, methyl
2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-(2-bromophenyl)acetamide Benzo[e][1,2]thiazine 3-Benzoyl, 4-hydroxy, 2-bromophenyl Sulfone, benzoyl, hydroxy

Key Observations :

  • The target compound shares the sulfone and thioether groups with 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-(2-bromophenyl)acetamide , but differs in substituent positioning (e.g., 4-ethyl vs. 3-benzoyl) .
  • Fluorophenyl groups, as in the target compound, are less common than bromophenyl or morpholinophenyl substituents in analogues .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) References
Target Compound Not reported Not reported Likely IR: ~1700 cm⁻¹ (C=O), ~1350–1150 cm⁻¹ (S=O); NMR: δ 1.2–1.4 (ethyl CH₃), δ 7.0–7.5 (fluorophenyl)
2-[(2-Oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide 295–297 89.4 IR: 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–N); NMR: δ 7.5–8.3 (aromatic), δ 4.3 (CH₂S)
N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide Not reported 78 HRMS: m/z 561.12 [M+H]⁺; NMR: δ 3.7–3.9 (morpholine CH₂), δ 7.6–7.8 (CF₃-phenyl)
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide Not reported 95 HRMS: m/z 545.98 [M+H]⁺; NMR: δ 2.5 (CH₃), δ 7.3–7.9 (aromatic)

Key Observations :

  • Triazinoquinazoline derivatives exhibit higher melting points (~290–300°C) compared to thiazolo-triazol compounds, likely due to enhanced crystallinity from fused aromatic systems .
  • Fluorophenyl and trifluoromethyl groups may improve metabolic stability and lipophilicity, as seen in analogues .

Key Observations :

  • Thiazolo-triazol and triazinoquinazoline compounds achieve higher yields (64–95%) compared to thiadiazinone derivatives, possibly due to optimized coupling reagents like EDCI/HOBt .

Biological Activity

The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a derivative of benzo[e][1,2,4]thiadiazine and has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N3O4S2C_{19}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of approximately 419.5 g/mol. The structure features a thiadiazine core with an ethyl substituent and a fluorinated phenyl acetamide group, which are believed to enhance its biological activity.

Biological Activity Overview

Research on thiadiazine derivatives has revealed a range of biological activities including:

  • Antibacterial : Compounds in this class have shown efficacy against various bacterial strains.
  • Anticancer : Some derivatives exhibit significant cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : These compounds may modulate inflammatory pathways.
  • Antioxidant : Potential to scavenge free radicals and reduce oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in MCF-7 breast cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntioxidantScavenges free radicals

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiadiazine Core : Utilizing starting materials such as substituted thiadiazines and acetamides.
  • Functionalization : Introduction of the 3-fluorophenyl group through nucleophilic substitution reactions.
  • Purification : Techniques like crystallization or chromatography are employed to obtain high-purity compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various thiadiazine derivatives against MCF-7 breast cancer cells. The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting promising leads for further development .

Case Study 2: Antibacterial Efficacy

Another research effort focused on evaluating the antibacterial properties of benzo[e][1,2,4]thiadiazine derivatives. The findings revealed that several compounds demonstrated strong activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in cell proliferation and inflammation pathways.

Q & A

Q. What are the key synthetic routes for preparing this compound?

The compound can be synthesized via nucleophilic substitution between a thiol-containing benzo[e][1,2,4]thiadiazine derivative and a 2-chloroacetamide intermediate. A typical method involves reacting 4-ethyl-3-mercapto-1,1-dioxido-benzo[e][1,2,4]thiadiazine with 2-chloro-N-(3-fluorophenyl)acetamide in dry acetone, using anhydrous K₂CO₃ as a base at room temperature for 12 hours . Purification is achieved through crystallization using ethanol.

Q. What analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thiadiazine (δ 3.8–4.2 ppm for S-CH₂) and fluorophenyl (δ 6.8–7.5 ppm) groups .
  • X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects, such as the planarity of the thiadiazine ring .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 423.4 [M+H]⁺) .

Q. How can preliminary biological activity be screened?

Use in vitro enzyme inhibition assays (e.g., α-glucosidase or kinase targets) at concentrations of 10–100 µM. For antimicrobial activity, employ microdilution assays against Gram-positive/negative bacteria (MIC values reported as ≤25 µg/mL for related thiadiazines) .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

Apply DoE to variables like temperature (20–60°C), solvent polarity (acetone vs. DMF), and reaction time (6–24 hours). Central composite design models can identify optimal conditions, reducing byproducts (e.g., hydrolysis of the acetamide group) . Statistical tools like ANOVA validate parameter significance.

Q. What computational methods elucidate structure-activity relationships (SAR)?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the thiadiazine ring’s electron-withdrawing effects reduce HOMO energy, enhancing electrophilic interactions .
  • Molecular docking : Simulate binding to target proteins (e.g., diabetes-related PPAR-γ) using AutoDock Vina. Key interactions include hydrogen bonds between the sulfonyl group and Arg288 .

Q. How are pharmacokinetic properties evaluated in preclinical models?

  • Solubility : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid. Related acetamides show logP ~2.5, indicating moderate lipophilicity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Cytochrome P450 isoforms (CYP3A4/2D6) are typically involved in oxidation .

Q. What strategies resolve low bioavailability in in vivo studies?

  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to enhance dissolution. DLS confirms particle size <200 nm .
  • Prodrug modification : Introduce hydrolyzable esters (e.g., ethyl glycolate) at the acetamide carbonyl to improve membrane permeability .

Contradictions and Validation

  • Synthetic Byproducts : reports yields >85% for analogous compounds, while notes variability (68–91%) depending on substituents. Replication under inert atmospheres (N₂) minimizes oxidation side reactions .
  • Biological Activity : Thiadiazines in show antidiabetic activity, whereas emphasizes antimicrobial effects. Target-specific assays (e.g., enzyme vs. whole-cell) clarify primary mechanisms .

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